molecular formula C11H18N5O12P3 B1201737 Phosphomethylphosphonic acid adenylate ester CAS No. 3469-78-1

Phosphomethylphosphonic acid adenylate ester

Cat. No. B1201737
CAS RN: 3469-78-1
M. Wt: 505.21 g/mol
InChI Key: UFZTZBNSLXELAL-IOSLPCCCSA-N
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Description

Phosphomethylphosphonic acid adenylate ester is an analog of ATP, where the oxygen atom bridging the beta to the gamma phosphate is replaced by a nitrogen atom . It is a potent competitive inhibitor of soluble and membrane-bound mitochondrial ATPase and also inhibits ATP-dependent reactions of oxidative phosphorylation .


Molecular Structure Analysis

The molecular formula of Phosphomethylphosphonic acid adenylate ester is C10H17N6O12P3 . It has an average mass of 506.196 Da and a mono-isotopic mass of 506.011719 Da .


Chemical Reactions Analysis

Phosphomethylphosphonic acid adenylate ester, also known as AMP-PNP, is a non-hydrolysable analogue of ATP. Unlike ATP, which readily loses its terminal phosphate group to fuel cellular processes, AMP-PNP lacks the necessary oxygen atom for hydrolysis.


Physical And Chemical Properties Analysis

Phosphomethylphosphonic acid adenylate ester has a molecular formula of C10H17N6O12P3 . It has an average mass of 506.196 Da and a mono-isotopic mass of 506.011719 Da .

Scientific Research Applications

  • Catalysis and Drug Delivery Applications : Weinberger et al. (2019) demonstrated the use of phosphonic acids and esters, including adenosine monophosphate (a biomolecule related to Phosphomethylphosphonic acid adenylate ester), for immobilization on mesoporous silicas. This method offers potential applications in catalysis and drug delivery due to the high surface area of the mesoporous silicas (Weinberger et al., 2019).

  • Polymerization : Research by Myrex et al. (2003) and Kim et al. (1999) involves the polymerization of phosphonate esters. These studies focus on the synthesis and properties of polymeric phosphonate esters, which are significant in the field of organophosphorus polymers due to their modifiable polymer backbone and phosphorus substituents (Myrex et al., 2003), (Kim et al., 1999).

  • Medicinal Chemistry : The work of Mucha et al. (2011) highlights the significant role of phosphonic acids and esters in medicinal chemistry, particularly as enzyme inhibitors and therapeutic agents. They emphasize the biological activity of these compounds in influencing physiological and pathological processes (Mucha et al., 2011).

  • Synthesis of New Materials : Ivanov and Krokhina (1971) and Katritzky et al. (1990) explored the synthesis of novel compounds involving phosphonic acids and esters. Their research contributes to the development of new materials and sensors, showcasing the versatility of these compounds in various applications (Ivanov & Krokhina, 1971), (Katritzky et al., 1990).

  • Hydrolysis and Biochemical Reactions : Kelly et al. (1975) investigated the hydrolysis of phosphonate esters catalyzed by 5'-nucleotide phosphodiesterase, demonstrating the biochemical relevance of these compounds (Kelly et al., 1975).

properties

IUPAC Name

[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]methylphosphonic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18N5O12P3/c12-9-6-10(14-2-13-9)16(3-15-6)11-8(18)7(17)5(27-11)1-26-31(24,25)28-30(22,23)4-29(19,20)21/h2-3,5,7-8,11,17-18H,1,4H2,(H,22,23)(H,24,25)(H2,12,13,14)(H2,19,20,21)/t5-,7-,8-,11-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFZTZBNSLXELAL-IOSLPCCCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)(O)OP(=O)(CP(=O)(O)O)O)O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=NC(=C2C(=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)(O)OP(=O)(CP(=O)(O)O)O)O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18N5O12P3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80956172
Record name 9-[5-O-(Hydroxy{[hydroxy(phosphonomethyl)phosphoryl]oxy}phosphoryl)pentofuranosyl]-9H-purin-6-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80956172
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

505.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Phosphomethylphosphonic acid adenylate ester

CAS RN

3469-78-1
Record name β,γ-Methylene ATP
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3469-78-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5'-Adenylyl (beta,gamma-methylene)diphosphonate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003469781
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 9-[5-O-(Hydroxy{[hydroxy(phosphonomethyl)phosphoryl]oxy}phosphoryl)pentofuranosyl]-9H-purin-6-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80956172
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Adenosine 5'-monophosphate, monoanhydride with (phosphonomethyl)phosphonic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.020.397
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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